3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 313954-58-4
VCID: VC11790933
InChI: InChI=1S/C19H13FN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22)
SMILES: COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F
Molecular Formula: C19H13FN2O3S
Molecular Weight: 368.4 g/mol

3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

CAS No.: 313954-58-4

Cat. No.: VC11790933

Molecular Formula: C19H13FN2O3S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one - 313954-58-4

Specification

CAS No. 313954-58-4
Molecular Formula C19H13FN2O3S
Molecular Weight 368.4 g/mol
IUPAC Name 3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Standard InChI InChI=1S/C19H13FN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22)
Standard InChI Key XKPMRCTZYDZJBI-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F
Canonical SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemical Properties

The compound’s IUPAC name, 3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one, reflects its three primary components:

  • Chromenone backbone: A coumarin-derived structure with a methoxy group at the 8-position, enhancing lipophilicity and influencing electronic distribution.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .

  • 4-Fluorophenyl group: A fluorinated aromatic ring attached via an amino linkage, which may improve metabolic stability and target binding affinity compared to non-fluorinated analogs.

The canonical SMILES representation (COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F) and InChIKey (XKPMRCTZYDZJBI-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one involves multi-step organic reactions, as inferred from protocols for analogous compounds:

  • Coumarin Core Formation:

    • Step 1: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions to yield 8-methoxy-chromen-2-one.

    • Step 2: Bromination at the 3-position using N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4, followed by Suzuki-Miyaura coupling to introduce the thiazole moiety.

  • Thiazole Ring Construction:

    • Hantzsch Thiazole Synthesis: Reaction of 4-fluorophenylthiourea with α-haloketones (e.g., bromopyruvic acid) in ethanol under reflux, forming the 2-aminothiazole intermediate .

  • Final Coupling:

    • Buchwald-Hartwig amination or Ullmann-type coupling to attach the 4-fluorophenyl group to the thiazole nitrogen.

Key Reaction Parameters:

ParameterOptimal ConditionsImpact on Yield
Temperature80–110°CHigher temps favor cyclization
SolventDMF or THFPolar aprotic solvents improve solubility
CatalystPd(PPh3_3)4_4 or CuIPd catalysts enhance coupling efficiency

Structural Modifications and SAR Insights

Structure-Activity Relationship (SAR) studies of similar compounds reveal:

  • Methoxy Position: The 8-methoxy group on the chromenone enhances solubility without sterically hindering target binding.

  • Fluorine Substitution: Para-fluorine on the phenyl ring increases metabolic stability compared to ortho- or meta-substituted analogs.

  • Thiazole Linkage: The thiazole’s exocyclic amino group facilitates hydrogen bonding with biological targets like kinase ATP pockets .

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Chromenone-thiazole hybrids exhibit broad-spectrum antimicrobial effects, as demonstrated by analogs in preclinical studies:

  • Gram-positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus (MRSA), potentially via inhibition of dihydrofolate reductase (DHFR) .

  • Fungal Pathogens: IC50_{50} of 12.5 µg/mL against Candida albicans, attributed to ergosterol biosynthesis disruption.

Proposed Mechanism:
The thiazole ring’s sulfur atom may coordinate with metal ions in microbial enzymes, while the chromenone moiety intercalates into DNA or inhibits topoisomerases .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity (IC50_{50})
3-[2-(2-Fluoroanilino)-thiazol-4-yl]-6-methoxy chromenoneOrtho-fluorine substitutionEGFR inhibition: 1.1 µM
3-[2-(3-Fluorophenyl)amino-thiazol-4-yl] chromenoneMeta-fluorine substitutionDHFR inhibition: 0.9 µM
8-Methoxy-3-thiazole chromenone (non-fluorinated)Absence of fluorineReduced metabolic stability

The para-fluorine configuration in the target compound balances electronic effects and steric demands, optimizing both potency and pharmacokinetics.

Research Applications and Future Directions

Drug Discovery

  • Lead Optimization: Fragment-based drug design (FBDD) could explore substitutions at the thiazole 5-position or coumarin 6-position to improve selectivity.

  • Combination Therapies: Synergy studies with cisplatin or doxorubicin may reveal additive effects in resistant cancers .

Material Science

The compound’s extended π-system and fluorinated aromaticity make it a candidate for organic semiconductors or fluorescent probes.

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